![molecular formula C18H27NO B13928367 8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane is a synthetic organic compound with the molecular formula C18H27NO and a molecular weight of 273.413 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique structural feature where two rings are connected through a single atom.
Méthodes De Préparation
The synthesis of 8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is typically carried out under controlled conditions to ensure the formation of the desired spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
8,8-Dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
8,8-Dimethyl-2-benzyl-9-Oxa-2-azaspiro[55]undecane has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesThe compound’s ability to interact with various biological targets makes it a valuable tool for studying molecular mechanisms and pathways .
Mécanisme D'action
The mechanism of action of 8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
8,8-Dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane can be compared with other similar spiro compounds, such as 1-oxa-9-azaspiro[5.5]undecane . While both compounds share a similar spirocyclic structure, they differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity. The unique structural features of this compound make it distinct and valuable for specific research applications.
Propriétés
Formule moléculaire |
C18H27NO |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
2-benzyl-10,10-dimethyl-9-oxa-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C18H27NO/c1-17(2)14-18(10-12-20-17)9-6-11-19(15-18)13-16-7-4-3-5-8-16/h3-5,7-8H,6,9-15H2,1-2H3 |
Clé InChI |
GEHJWDOESWZZTK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CCCN(C2)CC3=CC=CC=C3)CCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
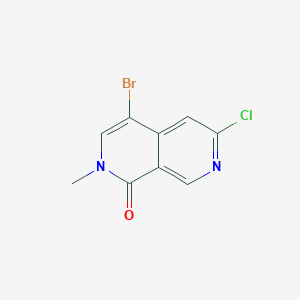
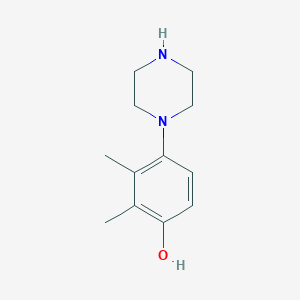
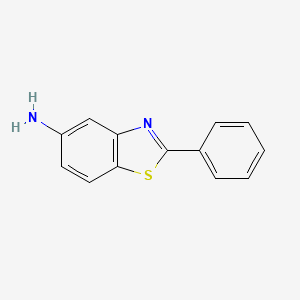

![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)
![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)

![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)

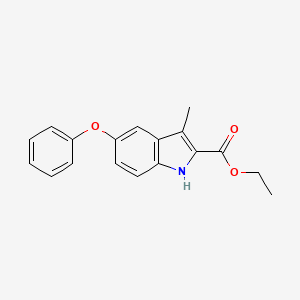

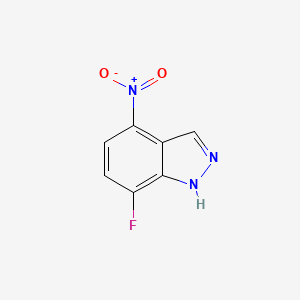
![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
